molecular formula C21H17N3O3S2 B2840683 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-72-4

4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2840683
CAS No.: 896679-72-4
M. Wt: 423.51
InChI Key: UXLSQUWBFHFFPB-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine scaffold fused to a substituted phenyl ring via a sulfonamide linkage. The compound’s structure includes:

  • Thiazolo[5,4-b]pyridine core: A bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anticancer activity .
  • Sulfonamide group: A critical pharmacophore for targeting enzymes like phosphatidylinositol 3-kinase (PI3K) and receptor tyrosine kinases (e.g., c-KIT) .
  • 4-Acetyl substituent: An electron-withdrawing group that may influence sulfonamide acidity and binding interactions .
  • 2-Methylphenyl moiety: A hydrophobic substituent that could enhance target affinity through van der Waals interactions .

Properties

IUPAC Name

4-acetyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-5-6-16(20-23-18-4-3-11-22-21(18)28-20)12-19(13)24-29(26,27)17-9-7-15(8-10-17)14(2)25/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLSQUWBFHFFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits significant anticancer properties. The thiazolo[5,4-b]pyridine structure is associated with various anticancer mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to decreased tumor growth .
  • Apoptosis Induction : Studies suggest that it can trigger apoptosis through mitochondrial pathways, enhancing the efficacy of existing chemotherapeutics .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Anticonvulsant Properties : Preliminary studies indicate that derivatives of thiazole compounds can exhibit anticonvulsant effects, making them candidates for further investigation in epilepsy treatment .

Antimicrobial Activity

Thiazole derivatives have shown promise as antimicrobial agents:

  • Bacterial Inhibition : Some studies report that compounds with similar structures possess antibacterial properties against various pathogens . This opens avenues for developing new antibiotics.

Case Studies

StudyFindingsImplications
Evren et al. (2019)Developed novel thiazole-integrated compounds with strong selectivity against cancer cell lines.Highlights the potential of thiazole derivatives in targeted cancer therapies.
PMC9268695Investigated the interaction of thiazole compounds with G protein-coupled receptors (GPCRs), suggesting allosteric modulation.Indicates potential applications in drug design targeting GPCRs for various diseases.
PMC9817970Identified thiazolo[5,4-b]pyridine derivatives as effective inhibitors of c-KIT signaling pathways involved in certain cancers.Suggests new therapeutic strategies for treating c-KIT positive tumors.

Mechanism of Action

The mechanism by which 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiazolo[5,4-b]Pyridine-Based c-KIT Inhibitors

Compounds with the thiazolo[5,4-b]pyridine scaffold have shown promise in overcoming imatinib resistance in c-KIT-driven cancers. Key comparisons include:

Compound Substituents IC₅₀ (c-KIT) Key SAR Insights
6h () 3-(Trifluoromethyl)phenyl 9.87 µM Hydrophobic trifluoromethyl group enhances binding to hydrophobic pockets .
Target Compound 4-Acetylbenzenesulfonamide N/A Acetyl group may improve solubility or alter electronic properties of sulfonamide.
6j () Urea linkage (vs. amide) Inactive Amide-to-urea substitution disrupts activity, highlighting the importance of the sulfonamide linkage .

Key Takeaways :

  • The 3-(trifluoromethyl)phenyl group in 6h is optimal for c-KIT inhibition, while the target compound’s acetyl group may modulate solubility or electronic effects .
  • Rigid sulfonamide linkages are critical for activity, as seen in the inactivity of urea derivatives (e.g., 6j) .

PI3Kα Inhibitors with Sulfonamide Substituents

Thiazolo[5,4-b]pyridine derivatives bearing sulfonamide groups exhibit potent PI3Kα inhibition. Notable examples include:

Compound Sulfonamide Substituent IC₅₀ (PI3Kα) Mechanistic Insight
19b () 2-Chloro-4-fluorophenyl 4.6 nM Electron-deficient aryl groups enhance sulfonamide acidity, strengthening interactions with Lys802 .
19c () 5-Chlorothiophene-2-sulfonamide 8.0 nM Heterocyclic sulfonamides retain potency due to optimal steric and electronic properties .
Target Compound 4-Acetylbenzenesulfonamide N/A Acetyl group may reduce sulfonamide acidity compared to electron-deficient aryl substituents.

Key Takeaways :

  • Electron-deficient sulfonamide substituents (e.g., 19b, 19c) maximize PI3Kα inhibition by stabilizing charged interactions with Lys802 .

Pyrazole-Sulfonamide Hybrids as Anticancer Agents

Pyrazole-sulfonamide hybrids (e.g., compounds 2–8 in ) share structural motifs with the target compound but differ in core architecture:

Compound Series Core Structure Activity Key Feature
4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide () Pyrazole-sulfonamide Apoptosis induction in colon cancer Dual-tail strategy enhances cellular uptake and target engagement .
Target Compound Thiazolo[5,4-b]pyridine-sulfonamide N/A Thiazolo[5,4-b]pyridine core may confer kinase selectivity over pyrazole-based analogs.

Key Takeaways :

  • Pyrazole-sulfonamide hybrids leverage dual-tail strategies for improved pharmacokinetics, whereas the target compound’s bicyclic core may prioritize kinase selectivity .

Biological Activity

The compound 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O3S2C_{21}H_{17}N_{3}O_{3}S_{2}, and it has a molecular weight of 423.5 g/mol . The structure incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H17N3O3S2
Molecular Weight423.5 g/mol
CAS Number896679-72-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies suggest that the thiazolo[5,4-b]pyridine component may inhibit specific pathways involved in cancer progression and inflammation.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of the PI3K pathway, which is crucial for cell growth and survival. In vitro assays have demonstrated significant inhibitory activity against PI3Kα with an IC50 value in the low nanomolar range (e.g., 3.6 nM) for related thiazolo derivatives .
  • Anticancer Activity : Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells. The presence of the sulfonamide group enhances its anticancer properties by promoting apoptosis in tumor cells .

Biological Activities

The compound's biological activities can be categorized into several key areas:

  • Antimicrobial Activity : Thiazole derivatives are recognized for their antimicrobial properties. The sulfonamide functionality contributes to this activity by disrupting bacterial folic acid synthesis.
  • Anticancer Activity : The compound has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Certain thiazole-containing compounds have demonstrated anticonvulsant properties, suggesting potential applications in neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
Thiazole DerivativesAntimicrobial, Anticancer
Pyridine DerivativesAntimicrobial, Antiviral
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamideAntimicrobial

What distinguishes this compound from other compounds is its unique combination of functional groups that may confer distinct pharmacological properties not present in similar compounds .

Case Studies

  • Study on PI3K Inhibition : A study focused on the structure–activity relationship (SAR) of thiazolo derivatives indicated that modifications in the sulfonamide group significantly affected the inhibitory potency against PI3Kα .
  • Cytotoxicity Evaluation : In vitro testing against various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values less than those of standard treatments like doxorubicin, highlighting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the thiazolo[5,4-b]pyridine core and sulfonamide coupling. Key factors include:

  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF, dichloromethane) to stabilize intermediates and enhance solubility .
  • Temperature Control : Maintain 80–100°C during cyclization to prevent side reactions .
  • Microwave Assistance : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yield by 15–20% .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (30–70%) ensures >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl and sulfonamide groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 435.12 vs. calculated 435.10) .
  • X-Ray Crystallography : Resolves bond angles and confirms fused heterocyclic geometry (e.g., dihedral angle of 12.8° between thiazole and pyridine rings) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial activity assessments focus on:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ values typically <1 µM for potent derivatives) .
  • Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
  • Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of enzyme inhibition for this compound?

  • Methodological Answer : Advanced techniques include:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys721 in EGFR) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., Ki values <0.5 µM suggest high affinity) .
  • Cellular Pathway Analysis : Western blotting to assess downstream targets (e.g., phosphorylation status of ERK or AKT in treated vs. untreated cells) .

Q. What strategies address selectivity challenges and off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Structure-Activity Relationship (SAR) : Modify the acetyl or sulfonamide groups to reduce affinity for non-target kinases (e.g., replacing acetyl with trifluoromethyl improves selectivity by 3-fold) .
  • Cryo-EM/Co-Crystallization : Resolve compound-kinase complexes to optimize binding interactions (e.g., resolving π-π stacking with Phe856 in VEGFR2) .

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Metabolic Stability Tests : Use liver microsomes (human/rodent) to identify rapid degradation (e.g., t₁/₂ <30 minutes suggests need for prodrug design) .
  • Pharmacokinetic Modeling : Calculate AUC and Cmax after IV/oral administration in rodents to correlate with in vitro IC₅₀ .
  • Tumor Penetration Studies : Employ LC-MS to quantify compound levels in tumor vs. plasma, addressing bioavailability gaps .

Q. What computational tools are recommended for predicting drug-likeness and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to assess Lipinski’s rule compliance (e.g., logP <5, MW <500 g/mol) .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption risk) .
  • Quantum Mechanical Calculations : Gaussian 16 to evaluate reactive metabolites (e.g., sulfonamide oxidation pathways) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on anticancer activity across similar derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem and ChEMBL, focusing on structural variations (e.g., thiazole vs. oxazole analogs show 10-fold differences in potency) .
  • Experimental Replication : Repeat key assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • High-Throughput Screening (HTS) : Use dose-response curves (10 nM–100 µM) to confirm activity thresholds and eliminate false positives .

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